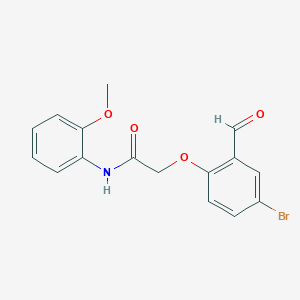

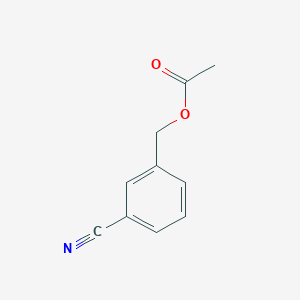

3-(Acetoxymethyl)benzonitrile

Vue d'ensemble

Description

3-(Acetoxymethyl)benzonitrile is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

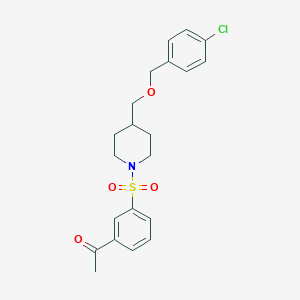

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitrile group and an acetoxymethyl group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzonitrile, a related compound, is known to undergo [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a flash point of 125.2±7.1 °C and an index of refraction of 1.529 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 4 freely rotating bonds . Its polar surface area is 50 Å2, and it has a molar volume of 152.7±5.0 cm3 .Applications De Recherche Scientifique

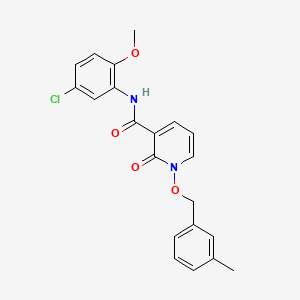

Dye-Sensitized Solar Cells

The use of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs) has been shown to be beneficial. Benzonitrile's low vapor pressure contributes to the long-term stability of these cells. Efficiency values of around 8% were maintained for over 1300 hours using common and low-cost materials. This advancement is crucial for the economical and efficient fabrication of devices with stable performances (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

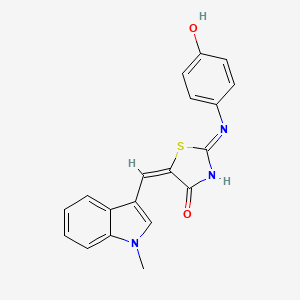

Synthesis of Bioactive Compounds

3,5-Dihydroxy benzonitrile, a derivative that can be synthesized from benzonitrile, serves as a versatile intermediate in the synthesis of bioactive compounds. It was synthesized from 3,5-dihydroxybenzoic acid with an overall yield of 66%, showing its potential in medicinal and pharmaceutical research (Meng, 2010).

Microbial Biotransformation

The soil bacterium Rhodococcus rhodochrous LL100-21 has been studied for its ability to biotransform cyanomethyl benzonitrile compounds. This study is significant for understanding the microbial degradation of environmental pollutants and could lead to innovative bioremediation strategies (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).

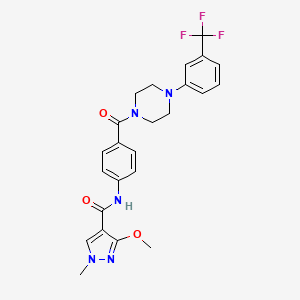

Chemistry of Nitrogen Compounds

Studies on the interaction of benzonitrile with other compounds, like acetaldehyde, have yielded new nitrogen-containing compounds. These compounds have applications in various fields, including materials science and pharmaceuticals (Nunno & Scilimati, 1987).

Environmental Science

Research on the biodegradation of organonitriles, including benzonitrile, in soil and water treatment processes, highlights its role in environmental science. Understanding the biodegradation pathways of such compounds is crucial for assessing and mitigating their impact on the environment (Li, Liu, Bai, Ohandja, & Wong, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

(3-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASPIPUGHLZBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2654609.png)

![2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone](/img/structure/B2654610.png)

![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)